molecular formula C10H9BrN4S B15087549 5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B15087549
M. Wt: 297.18 g/mol
InChI Key: KTLBFGKSBHWUNS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a pyridine ring, fused with a thiazolo[2,3-c][1,2,4]triazole moiety. The presence of nitrogen and sulfur atoms in the ring structure imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring by reacting a suitable thiourea derivative with an α-haloketone under acidic conditions.

    Cyclization to Form Triazole: The thiazole intermediate is then subjected to cyclization with hydrazine or its derivatives to form the triazole ring.

    Bromomethylation: The final step involves the bromomethylation of the pyridine ring, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include azides, thiocyanates, amines, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the bromomethyl group allows for covalent binding to nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Methyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole: Lacks the halogen atom, resulting in different reactivity and biological activity.

    5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole: Contains a phenyl group instead of a pyridine ring, affecting its chemical and biological properties.

Uniqueness

The uniqueness of 5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole lies in its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H9BrN4S

Molecular Weight

297.18 g/mol

IUPAC Name

5-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C10H9BrN4S/c11-5-8-6-16-10-14-13-9(15(8)10)7-1-3-12-4-2-7/h1-4,8H,5-6H2

InChI Key

KTLBFGKSBHWUNS-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NN=C2S1)C3=CC=NC=C3)CBr

Origin of Product

United States

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